5-Chlorothiazole-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

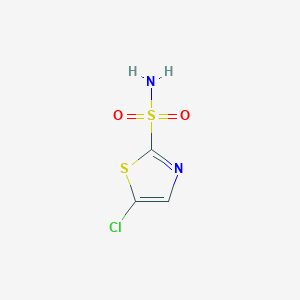

5-Chlorothiazole-2-sulfonamide: is an aromatic sulfonamide compound with the molecular formula C4H4ClN2O2S2 It is characterized by a thiazole ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazole-2-sulfonamide typically involves the chlorination of thiazole followed by sulfonation. One common method includes the reaction of 5-chlorothiazole with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistent product quality. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Chlorothiazole-2-sulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the sulfonamide group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate are commonly used under inert atmospheres.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted thiazoles.

Oxidation Products: Oxidized derivatives of the sulfonamide group.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Chlorothiazole-2-sulfonamide exhibits significant antimicrobial properties. Sulfonamides, including this compound, are known for their effectiveness against a range of bacterial infections. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation.

Key Findings:

- Broad Spectrum: Sulfonamides are effective against both Gram-positive and Gram-negative bacteria. In particular, they have shown efficacy against Staphylococcus aureus and Escherichia coli .

- Resistance Issues: While effective, some bacteria have developed resistance to sulfonamides, necessitating ongoing research into new derivatives or combinations that can overcome these challenges .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Key Findings:

- Cytotoxicity: Research indicates that certain sulfonamide derivatives exhibit cytotoxic effects against breast cancer cells and other malignancies .

- Mechanism of Action: The anticancer activity may be attributed to the inhibition of specific enzymes involved in tumor growth and proliferation .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. This application is particularly relevant in treating conditions like arthritis and other inflammatory diseases.

Key Findings:

- Inhibition of Inflammatory Pathways: this compound may modulate inflammatory responses by inhibiting key enzymes and pathways associated with inflammation .

- Clinical Relevance: The anti-inflammatory effects make it a candidate for further development in treating chronic inflammatory conditions.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor, particularly in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes.

Key Findings:

- Carbonic Anhydrase Inhibition: Studies have shown that certain sulfonamide derivatives can effectively inhibit different isoforms of carbonic anhydrases, which play a role in regulating pH and fluid balance in the body .

- Therapeutic Implications: This property is particularly useful in developing treatments for conditions like glaucoma and edema, where modulation of fluid dynamics is crucial .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Key Findings:

- Modification Potential: Variations in the thiazole ring or the sulfonamide group can significantly affect the biological activity of the compound. Research into different substituents has provided insights into enhancing efficacy and reducing toxicity .

- Molecular Docking Studies: Computational studies have been employed to predict binding affinities and interactions with target enzymes, aiding in the design of more potent derivatives .

Mecanismo De Acción

The mechanism of action of 5-Chlorothiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.

Pathways: By inhibiting specific enzymes, this compound can affect metabolic pathways involved in cell growth and proliferation, making it useful in anticancer research.

Comparación Con Compuestos Similares

5-Chlorothiophene-2-sulfonamide: Similar in structure but with a thiophene ring instead of a thiazole ring.

5-Chlorothiophene-2-sulfonyl chloride: A related compound used as an intermediate in organic synthesis.

Uniqueness: 5-Chlorothiazole-2-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups on the thiazole ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

5-Chlorothiazole-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the sulfonamide group enhances its biological activity, particularly in inhibiting bacterial growth and cancer cell proliferation.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition of Bacterial Growth : Research indicates that this compound effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mechanism of Action : The compound acts by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby disrupting DNA replication and cell division .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Its derivatives have shown promising results in inhibiting tumor growth.

Case Studies:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The most active derivatives showed IC50 values in the low micromolar range .

- Mechanistic Insights : Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .

Antioxidant Activity

Recent research has highlighted the antioxidant properties of this compound. This activity is crucial for mitigating oxidative stress-related diseases.

Research Findings:

- Radical Scavenging Activity : The compound has demonstrated significant free radical scavenging abilities in various assays, such as DPPH and ABTS radical assays, with IC50 values indicating potent antioxidant capacity .

- 15-Lipoxygenase Inhibition : Inhibition studies against the enzyme 15-lipoxygenase revealed that certain derivatives possess strong inhibitory effects, suggesting their potential in treating inflammatory conditions .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | Inhibits dihydropteroate synthase |

| Anticancer | Cytotoxic to MCF7, HT29 | Binds to target proteins involved in cancer growth |

| Antioxidant | Significant radical scavenging | Inhibits 15-lipoxygenase |

Propiedades

IUPAC Name |

5-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPEXVWSKFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.